![molecular formula C12H12Cl3FN2O B5814585 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5814585.png)
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a trichloromethyl group, a fluorophenyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, leading to modulation of their activity. The trichloromethyl group may also play a role in enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloro-1-(4-fluorophenyl)ethanol
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 2,2,2-Trichloro-1-(3-chloro-4-fluorophenyl)ethanone
Uniqueness
2,2,2-Trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to the combination of its trichloromethyl group, fluorophenyl group, and piperazine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the presence of the piperazine ring enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3FN2O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXUBHXKKSBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B5814506.png)
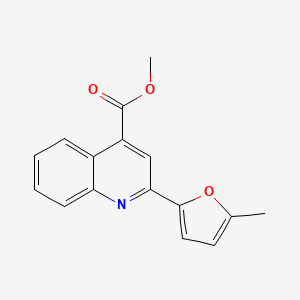
![1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine](/img/structure/B5814517.png)
![3-methyl-N-[4-methyl-2-(3-methylbutanoylamino)phenyl]butanamide](/img/structure/B5814523.png)
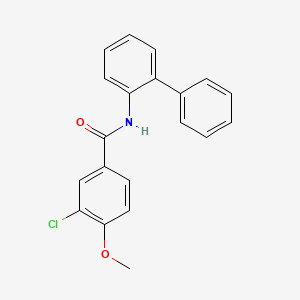

![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B5814566.png)
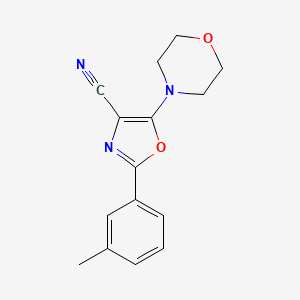
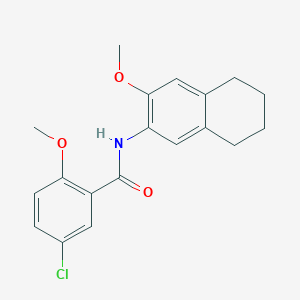
![Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B5814578.png)
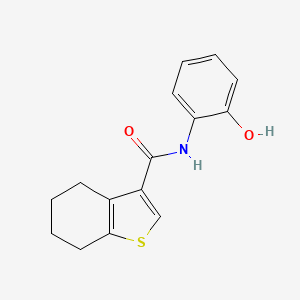

![N-[(2,6-difluorophenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5814597.png)
